2,6-Dichloronicotinamide
Overview
Description
2,6-Dichloronicotinamide is a derivative of nicotinic acid . It is a yellow to orange crystal powder. The molecular formula is C6H4Cl2N2O and the molecular weight is 191.01 g/mol .
Synthesis Analysis
The synthesis of this compound involves heating 2,6-dichloronicotinonitrile with concentrated sulfuric acid and water at 90°C for 1 hour . The reaction mixture is then cooled to room temperature, poured into an ice-water bath, and the pH is adjusted to 8 with aqueous ammonia .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringNC(=O)c1ccc(Cl)nc1Cl
. The InChI key is TZQZNPXAAMVOKE-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 148-151°C . It has an empirical formula of C6H4Cl2N2O and a molecular weight of 191.01 .Scientific Research Applications
Synthesis and Chemical Applications
- Regioselective Suzuki Coupling : A study demonstrated an efficient synthesis of 2-aryl-6-chloronicotinamides via regioselective Suzuki coupling of 2,6-dichloronicotinamide with aryl boronic acids. This process was optimized using a palladium catalyst and achieved significant regioselectivity, highlighting its potential in organic synthesis (Wu Yang, Yufeng Wang, & J. R. Corte, 2003).
Environmental and Biological Implications
- Herbicide and Pesticide Applications : The compound has been identified as a class of compounds important for herbicidal, pesticidal, or fungicidal agents. Its specific structure and properties play a role in these applications (J. Jethmalani et al., 1996).
- Groundwater Contaminant : this compound's degradation product, 2,6-dichlorobenzamide (BAM), is notable for its persistence in the environment and potential for contaminating groundwater resources. This highlights concerns regarding its environmental impact and the need for monitoring and research in this area (E. Björklund et al., 2011).
Analytical and Detection Techniques
- Analytical Methodologies : Studies have developed methods for detecting this compound and its metabolites in environmental samples, such as water and soil. These methodologies are crucial for monitoring its presence and understanding its environmental distribution (E. Porazzi et al., 2005).
Bioremediation and Degradation
Biodegradation : Research has focused on the biodegradation of this compound and its metabolites. Certain bacterial strains, like Aminobacter sp., have been found capable of degrading these compounds, offering potential avenues for bioremediation (S. R. Sørensen et al., 2006).
Enzymatic Hydrolysis : Studies have also explored enzymatic approaches for hydrolyzing chlorinated nicotinamides, which could be applied in industrial processes related to this compound (R. Zheng et al., 2018).
Plant Defense and Agricultural Implications
- Plant Defense Responses : Research indicates that compounds like 2,6-dichloroisonicotinic acid (related to this compound) can induce defense responses in plants, suggesting its potential use in agricultural applications for disease resistance (U. Conrath et al., 1995).
Safety and Hazards
Future Directions
Mechanism of Action
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloronicotinamide. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,6-Dichloronicotinamide are not well-documented in the literature. As a derivative of nicotinic acid, it may interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions would depend on the specific biochemical context and could involve binding interactions, enzymatic reactions, or other types of molecular interactions .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to limited research. It may influence cell function by interacting with various cellular components and pathways. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
2,6-dichloropyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQZNPXAAMVOKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622862 | |
Record name | 2,6-Dichloropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62068-78-4 | |
Record name | 2,6-Dichloropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloropyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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